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Compound of Interest

Compound Name: Claramine (TFA)

Cat. No.: B12378497

Get Quote

Executive Summary
Claramine (TFA) is a small-molecule, aminosterol derivative designed as a functional analog of

the natural product Trodusquemine (MSI-1436).[1][2] It functions primarily as a highly selective,

reversible, and non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][3]

Unlike earlier generations of PTP1B inhibitors that targeted the highly conserved catalytic

active site (leading to off-target toxicity against TC-PTP), Claramine targets an allosteric site.[1]

[2] This unique binding mode allows it to potentiate insulin and leptin signaling specifically,

restoring glycemic control and suppressing appetite without the severe side effects associated

with broad-spectrum phosphatase inhibition. Furthermore, emerging evidence suggests a

secondary mechanism involving the regulation of BACE1 trafficking and autophagy, linking its

utility to both Type 2 Diabetes (T2D) and Alzheimer’s disease.[1]

Chemical Architecture & Properties
Claramine is synthesized to overcome the manufacturing complexity of Trodusquemine while

retaining its pharmacophore.[4]
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Chemical Identity: (3β,6β)-6-[[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]amino]-

cholestan-3-ol.[1][2]

Salt Form (TFA): The compound is typically supplied as a Trifluoroacetate (TFA) salt.[1][2]

The basic polyamine side chain (spermine-like) requires protonation to ensure water

solubility and stability.[2]

Note: In biological assays, the TFA counterion dissociates.[1] Researchers must account

for the pH buffering capacity of the culture medium when using high concentrations of TFA

salts.

Structural Domains:

Steroidal Core (Cholestane): Provides membrane permeability (blood-brain barrier

crossing) and hydrophobic binding interactions.[1][2]

Polyamine Tail (Spermine-mimetic): Positively charged at physiological pH; critical for

electrostatic interaction with the negatively charged surface regions of PTP1B, distinct

from the catalytic pocket.[2]

Physicochemical Profile
Property Specification

Molecular Weight ~588.99 Da (Free Base); Higher as TFA salt

Solubility Water: ~15 mg/mL (Clear solution)

Permeability Blood-Brain Barrier (BBB) permeable

Stability
Stable at -20°C (Lyophilized); Solutions stable

for ~1 month at -20°C

Mechanism of Action (MOA)[1][2]
Primary MOA: Allosteric PTP1B Inhibition
The principal failure point in developing PTP1B inhibitors has been selectivity. The catalytic site

of PTP1B is 72% identical to T-cell Protein Tyrosine Phosphatase (TC-PTP).[2][3] Inhibiting TC-

PTP causes severe immune defects and bone marrow suppression.[2]
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Claramine’s Solution: Claramine acts as a non-competitive inhibitor.[2] It does not compete with

the phosphate substrate for the catalytic pocket (Cys215).[2] Instead, it binds to a distinct

allosteric site (likely involving the C-terminal helices α7 and α9, similar to Trodusquemine).[1]

Binding Consequence: Binding induces a conformational change that locks the enzyme in an

inactive state or prevents substrate access, regardless of substrate concentration.

Selectivity: This allosteric site is not conserved in TC-PTP, conferring Claramine with high

selectivity (IC50 ~1 µM for PTP1B vs. >200 µM for TC-PTP).[1][2]

Downstream Signaling Amplification
By inhibiting PTP1B, Claramine prevents the dephosphorylation of the Insulin Receptor (IR)

and Insulin Receptor Substrate 1 (IRS-1).[1][2]

Insulin Sensitivity: Sustained tyrosine phosphorylation of IRβ leads to robust activation of

PI3K/Akt pathways, enhancing glucose uptake (GLUT4 translocation).[1]

Leptin Sensitivity: PTP1B also dephosphorylates JAK2 (downstream of the Leptin receptor).

[2] Claramine inhibition restores STAT3 signaling in the hypothalamus, promoting satiety and

weight loss.

Secondary MOA: BACE1 and Autophagy
Recent studies indicate Claramine acts as a "dual-hit" therapeutic:[2]

BACE1 Trafficking: It accelerates the trafficking of pro-BACE1 (beta-secretase 1) from the

early secretory pathway to the Golgi.[2][5]

Insulin Receptor Protection: BACE1 is known to cleave the Insulin Receptor.[6] By clearing

BACE1, Claramine prevents IR degradation.[1][5]

Autophagy: It activates autophagy, aiding in the clearance of toxic protein aggregates (e.g.,

amyloid-beta), suggesting neuroprotective potential.[1]

Visualization: Signaling Pathway & MOA

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pmc.ncbi.nlm.nih.gov/articles/PMC8254121/
https://pubmed.ncbi.nlm.nih.gov/34029592/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8254121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378497?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the dual mechanism of Claramine: direct PTP1B inhibition and

the regulation of BACE1 trafficking.
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Click to download full resolution via product page

Caption: Claramine inhibits PTP1B (restoring Insulin/Leptin signaling) and promotes BACE1

clearance.[1][2]

Experimental Protocols for Validation
To validate Claramine's mechanism in a research setting, the following protocols are standard.

In Vitro Enzymatic Inhibition Assay (pNPP)
Objective: Determine IC50 and confirm selectivity against TC-PTP. Reagents: Recombinant

human PTP1B, Recombinant TC-PTP, p-Nitrophenyl Phosphate (pNPP).[1][2]

Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.[1][2]

Incubation: Mix enzyme (10 nM final) with varying concentrations of Claramine (0.1 nM – 100

µM) in a 96-well plate. Incubate for 15 min at 30°C.

Substrate Addition: Add pNPP (2 mM final).

Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20

minutes.

Analysis: Plot initial velocity vs. log[Claramine].

Expected Result: Claramine IC50 ≈ 1 µM for PTP1B; >100 µM for TC-PTP.[2]

In Cellulo Insulin Signaling Validation
Objective: Confirm restoration of insulin signaling in insulin-resistant models. Model: F11

Neuronal cells or HepG2 Hepatocytes.[2]

Seeding: Plate cells and grow to 80% confluence.[2]

Starvation: Serum-starve cells for 6–12 hours to reduce basal phosphorylation.

Treatment:
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Control: Vehicle (DMSO/Media).[1][2]

Experimental: Claramine (5 – 10 µM) for 1 hour.[1][2]

Stimulation: Treat with Insulin (100 nM) for 5–10 minutes.

Lysis & Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors (Orthovanadate).

Western Blot Targets:

p-IRβ (Tyr1150/1151): Should increase with Claramine.[1][2]

p-Akt (Ser473): Should increase with Claramine.[1][2]

Total Akt/IRβ: Loading controls.

In Vivo Metabolic Profiling
Objective: Assess glycemic control and weight loss. Model:ob/ob mice or Diet-Induced Obese

(DIO) mice.[1][2]

Dosing: Administer Claramine (e.g., 10 mg/kg, i.p.) or Vehicle.[1][2]

GTT (Glucose Tolerance Test): Fast mice for 6 hours. Inject Glucose (1-2 g/kg).[1][2]

Measure blood glucose at 0, 15, 30, 60, 120 min.[1]

Success Metric: Claramine group shows significantly reduced AUC (Area Under Curve) for

glucose excursion.[1][2]

ITT (Insulin Tolerance Test): Fast mice for 4 hours. Inject Insulin (0.75 U/kg).[1][2] Measure

glucose clearance.[2]

Success Metric: Claramine group shows sustained hypoglycemia (improved insulin

sensitivity) compared to resistant controls.[1][2]

Quantitative Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://pmc.ncbi.nlm.nih.gov/articles/PMC12693182/
https://pubchem.ncbi.nlm.nih.gov/compound/Claramine-TFA-salt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378497?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Claramine (TFA)
Trodusquemine
(Parent)

Generic PTP1B
Inhibitor (Active
Site)

PTP1B IC50 ~1.0 µM ~1.0 µM
< 0.1 µM (Often more

potent)

TC-PTP IC50
> 40 µM (High

Selectivity)
~224 µM

< 0.5 µM (Poor

Selectivity)

Binding Mode
Allosteric (Non-

competitive)

Allosteric (Non-

competitive)
Competitive

BBB Permeability Yes Yes
Generally Poor

(Charged)

Synthesis Time ~2 Days ~4-6 Weeks Variable
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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